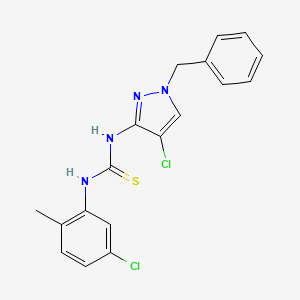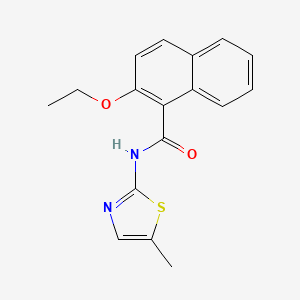![molecular formula C14H18ClNO2 B4850126 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. CT-3 is a non-psychoactive compound, which means it does not produce the euphoric effects associated with other cannabinoids such as THC.
Mechanism of Action
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide exerts its effects by interacting with the endocannabinoid system, which is a complex signaling system involved in various physiological processes such as pain, inflammation, and mood regulation. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts as a partial agonist at the CB2 receptor, which is primarily expressed in immune cells. By activating the CB2 receptor, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to have anti-inflammatory effects in animal models of arthritis and colitis. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been shown to reduce neuropathic pain in rats. In addition, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its non-psychoactive nature, which makes it suitable for use in preclinical studies. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its low potency compared to other cannabinoids. This means that higher doses may be required to achieve therapeutic effects.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to protect neurons from damage in animal models of Parkinson's disease, and further studies could investigate its potential neuroprotective effects in other neurodegenerative diseases.
Another area of interest is the potential use of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in the treatment of inflammatory bowel disease (IBD). 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have anti-inflammatory effects in animal models of colitis, and further studies could investigate its potential use in the treatment of IBD in humans.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been investigated for its potential use in the treatment of conditions such as multiple sclerosis, neuropathic pain, and arthritis. While there are limitations to its use, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide remains an interesting compound for further investigation in the field of medicinal chemistry.
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been investigated for its potential use in the treatment of conditions such as multiple sclerosis, neuropathic pain, and arthritis.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(13-3-2-8-18-13)16-14(17)9-11-4-6-12(15)7-5-11/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPOLTJFFVZWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)
![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)

![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)

